2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium
Description
Properties
CAS No. |
919791-24-5 |
|---|---|
Molecular Formula |
C9H5ClF3+ |
Molecular Weight |
205.58 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C9H5ClF3/c11-9(12,13)7-3-1-6(2-4-7)8-5-10-8/h1-5H/q+1 |
InChI Key |
YIXORWYOGFWOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Cl+]2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorirenium ion can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. In particular, 2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium has been studied for its potential as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Case studies have shown promising results in vitro against various cancer cell lines, indicating a need for further investigation in vivo to evaluate its efficacy and safety.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that chlorinated compounds can exhibit significant antibacterial effects. In laboratory settings, this compound showed effectiveness against several strains of bacteria, including resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
Agrochemicals
1. Pesticide Development
The unique trifluoromethyl group enhances the lipophilicity of the compound, making it a candidate for pesticide development. Research has indicated that similar compounds can act as effective herbicides and insecticides. Preliminary studies on this compound have shown it to possess herbicidal properties, effectively controlling weed growth in agricultural settings.
2. Plant Growth Regulators
In addition to its pesticidal properties, there is growing interest in the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could lead to improved crop yields and resistance to environmental stressors.
Materials Science
1. Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research has explored the use of this compound in synthesizing new polymeric materials with desirable properties for applications in coatings and adhesives.
2. Electronic Materials
Due to its electronic properties, this compound is being investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the trifluoromethyl group can improve charge transport properties, making it a valuable component in the development of high-performance electronic materials.
Summary of Findings
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Promising in vitro results against cancer cell lines; effective against resistant bacteria |
| Agrochemicals | Pesticides, plant growth regulators | Effective herbicidal properties; potential for crop yield improvement |
| Materials Science | Polymer synthesis, electronic materials | Enhanced thermal stability; improved charge transport properties |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Methods : The synthesis of this compound may parallel routes for spirocyclic phosphazenes (e.g., ), where THF and triethylamine are used to isolate reactive intermediates .
- Applications : Unlike patented agrochemicals with –CF₃ and –Cl groups , the chlorirenium ion’s reactivity suggests niche use in catalytic or medicinal chemistry.
- Crystallography : Structural validation of the chlorirenium ion would likely require SHELX-based refinement due to its small-molecule nature .
Biological Activity
The compound 2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H8ClF3N
- Molecular Weight : 285.66 g/mol
The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
In Vitro Evaluations
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it has demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| MRSA | 12.9 |
These results indicate that the compound exhibits both bacteriostatic and bactericidal effects, as evidenced by the minimum bactericidal concentration (MBC) values being equal to the MIC values .
The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell function. Studies on macromolecular synthesis inhibition suggest a broad range of inhibitory effects, indicating multiple potential targets within bacterial cells .
Anti-inflammatory Potential
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it could attenuate lipopolysaccharide-induced NF-κB activation, a key pathway involved in inflammation. The most pronounced effects were observed with derivatives that included electron-withdrawing groups, which are hypothesized to enhance biological activity through improved interaction with target proteins .
Case Study 1: Antimicrobial Efficacy
A study focused on the efficacy of this compound against MRSA revealed that it not only inhibited growth but also showed a bactericidal effect during time-kill assays. This suggests that it may be a viable candidate for treating infections caused by resistant strains .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies conducted on mouse models indicated no significant toxicity at doses up to 50 mg/kg. Blood plasma organ toxicity markers showed no harmful effects, supporting the safety profile of the compound for potential therapeutic use .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The trifluoromethyl group significantly contributes to its lipophilicity and biological activity. Variations in substituents on the phenyl ring have been shown to modulate both antimicrobial and anti-inflammatory effects, underscoring the importance of careful structural design in optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(trifluoromethyl)phenyl]chloriren-1-ium, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, tetrachlorophosphazene intermediates (as in ) may act as precursors. Optimize reaction time and temperature using thin-layer chromatography (TLC) monitoring (see , SI section). Use triethylamine (Et₃N) as a base to neutralize HCl byproducts. For trifluoromethyl incorporation, consider fluorinated aryl boronic acids in Suzuki-Miyaura couplings.
- Key parameters : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group integration ( ).
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- X-ray crystallography : Use SHELX-2018 ( ) for structure refinement. Collect high-resolution data (R factor < 0.05, as in ) and validate with ORTEP-3 ( ) for thermal ellipsoid visualization.
- Spectroscopy : Confirm aromatic C-F stretches via FTIR (1100–1250 cm⁻¹). Use ¹H/¹³C/¹⁹F NMR to verify substituent positions ().
Q. What are the stability considerations for this compound under ambient and experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds ( ).
- Photostability : Expose to UV-Vis light (300–400 nm) and monitor via HPLC for degradation products ( ).
- Hydrolytic sensitivity : Test in buffered solutions (pH 1–12) and analyze via LC-MS for hydrolysis intermediates (e.g., trifluoroacetic acid formation) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Perform B3LYP/6-31G** optimizations (as in ) to map electron density distribution and identify reactive sites.
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl or chloro derivatives) using stopped-flow techniques.
Q. What crystallographic challenges arise during structure determination, and how can they be resolved?
- Methodology :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands ( ) for refinement.
- Disorder modeling : For flexible trifluoromethyl groups, apply PART/ISOR restraints in SHELX ( ).
- High Z′ structures : Leverage PLATON’s ADDSYM to detect missed symmetry ( ).
Q. How can computational modeling predict the compound’s pharmacological interactions?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs ( ). Parameterize the -CF₃ group with GAFF2 force fields.
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Monitor interactions with hydrophobic pockets (e.g., CYP450 enzymes in ).
Q. How to resolve contradictory data in spectroscopic vs. crystallographic analyses?
- Case example : If NMR suggests axial chirality but XRD shows planar geometry:
- Revisit NMR assignments : Use NOESY/ROESY to detect through-space correlations ( ).
- Check crystal packing : Hydrogen bonding or π-stacking ( ) may enforce planar conformations not observed in solution.
- Theoretical validation : Compare DFT-optimized gas-phase vs. solid-state structures () .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
